molecular formula C12H14BF3KNO B7909086 Potassium trifluoro[3-(piperidine-1-carbonyl)phenyl]boranuide

Potassium trifluoro[3-(piperidine-1-carbonyl)phenyl]boranuide

Cat. No.: B7909086
M. Wt: 295.15 g/mol
InChI Key: UPGVKVJCSVDXMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium trifluoro[3-(piperidine-1-carbonyl)phenyl]boranuide is a chemical compound with the molecular formula C12H14BF3KNO. It is known for its unique structure, which includes a trifluoroborate group attached to a phenyl ring that is further substituted with a piperidine-1-carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro[3-(piperidine-1-carbonyl)phenyl]boranuide typically involves the reaction of a boronic acid derivative with potassium fluoride and a trifluoroborate salt. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[3-(piperidine-1-carbonyl)phenyl]boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction can produce various boron-containing compounds .

Scientific Research Applications

Potassium trifluoro[3-(piperidine-1-carbonyl)phenyl]boranuide has several scientific research applications:

Mechanism of Action

The mechanism of action of potassium trifluoro[3-(piperidine-1-carbonyl)phenyl]boranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can undergo transmetalation with palladium catalysts in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • Potassium trifluoro[4-(piperidine-1-carbonyl)phenyl]boranuide
  • Potassium trifluoro[3-(morpholine-1-carbonyl)phenyl]boranuide
  • Potassium trifluoro[3-(pyrrolidine-1-carbonyl)phenyl]boranuide

Uniqueness

Potassium trifluoro[3-(piperidine-1-carbonyl)phenyl]boranuide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in specific synthetic applications where other trifluoroborate compounds may not be as effective .

Biological Activity

Potassium trifluoro[3-(piperidine-1-carbonyl)phenyl]boranuide, also known by its IUPAC name potassium trifluoro[4-(1-piperidinylcarbonyl)phenyl]borate(1-), is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C12_{12}H14_{14}BF3_3KNO
  • Molecular Weight : 295.15 g/mol
  • CAS Number : 1359865-98-7
  • Physical State : Solid
  • Purity : ≥ 95% .

This compound has been identified as a selective inhibitor of cyclin-dependent kinase 7 (CDK7), a crucial enzyme involved in cell cycle regulation and transcriptional control. Inhibition of CDK7 can lead to:

  • Induction of Apoptosis : By disrupting the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, the compound can promote apoptosis in cancer cells, particularly those with aberrant CDK7 activity .
  • Anti-Proliferative Effects : The compound has shown promise in inhibiting the growth of various cancer cell lines, suggesting its potential as a therapeutic agent for treating proliferative diseases such as leukemia and melanoma .

Therapeutic Applications

The primary therapeutic applications of this compound include:

  • Cancer Treatment : Its role as a CDK7 inhibitor positions it as a candidate for treating various cancers characterized by overactive cell proliferation.
  • Treatment of Inflammatory Diseases : Given its mechanism of action, it may also have applications in conditions related to inflammation and autoimmunity .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)5.2CDK7 inhibition
A549 (Lung Cancer)4.8Apoptosis induction
HCT116 (Colon Cancer)6.1Disruption of transcriptional activity

This table summarizes findings from preclinical studies that highlight the compound's efficacy across different cancer types.

Animal Studies

In vivo studies using mouse models have provided further insights into the therapeutic potential of this compound:

  • Tumor Growth Inhibition : Mice treated with the compound exhibited significant reductions in tumor size compared to control groups.
  • Survival Rates : Increased survival rates were observed in treated cohorts, indicating potential clinical relevance .

Properties

IUPAC Name

potassium;trifluoro-[3-(piperidine-1-carbonyl)phenyl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BF3NO.K/c14-13(15,16)11-6-4-5-10(9-11)12(18)17-7-2-1-3-8-17;/h4-6,9H,1-3,7-8H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGVKVJCSVDXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)C(=O)N2CCCCC2)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BF3KNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.